Insulin Glargine

Description

Properties

IUPAC Name |

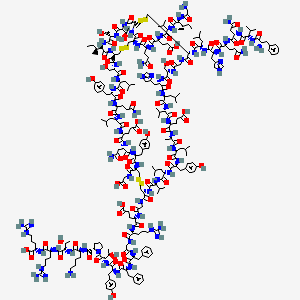

(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-47-(carboxymethylcarbamoyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C267H404N72O78S6/c1-29-137(23)212(330-199(355)109-269)260(412)334-211(136(21)22)256(408)305-166(79-86-206(365)366)226(378)298-163(75-82-196(273)352)230(382)326-190-122-421-422-123-191-251(403)322-185(117-341)249(401)312-170(94-129(7)8)234(386)313-176(101-146-57-65-152(346)66-58-146)237(389)299-161(73-80-194(271)350)227(379)308-169(93-128(5)6)232(384)301-165(78-85-205(363)364)229(381)320-182(107-197(274)353)244(396)316-178(103-148-61-69-154(348)70-62-148)240(392)325-188(222(374)290-115-207(367)368)120-418-420-121-189(221(373)288-112-200(356)294-160(76-83-203(359)360)225(377)297-157(53-42-88-284-265(276)277)219(371)287-113-201(357)295-174(99-144-48-36-32-37-49-144)236(388)315-175(100-145-50-38-33-39-51-145)239(391)317-179(104-149-63-71-155(349)72-64-149)247(399)338-216(142(28)345)263(415)339-91-45-56-193(339)254(406)302-158(52-40-41-87-268)231(383)336-214(140(26)343)261(413)303-159(54-43-89-285-266(278)279)224(376)306-167(264(416)417)55-44-90-286-267(280)281)328-258(410)210(135(19)20)333-245(397)172(96-131(11)12)310-238(390)177(102-147-59-67-153(347)68-60-147)314-233(385)168(92-127(3)4)307-217(369)139(25)293-223(375)164(77-84-204(361)362)304-255(407)209(134(17)18)332-246(398)173(97-132(13)14)311-242(394)181(106-151-111-283-126-292-151)319-248(400)184(116-340)296-202(358)114-289-220(372)187(119-419-423-124-192(327-252(190)404)253(405)337-215(141(27)344)262(414)323-186(118-342)250(402)335-213(138(24)30-2)259(411)329-191)324-235(387)171(95-130(9)10)309-241(393)180(105-150-110-282-125-291-150)318-228(380)162(74-81-195(272)351)300-243(395)183(108-198(275)354)321-257(409)208(133(15)16)331-218(370)156(270)98-143-46-34-31-35-47-143/h31-39,46-51,57-72,110-111,125-142,156-193,208-216,340-349H,29-30,40-45,52-56,73-109,112-124,268-270H2,1-28H3,(H2,271,350)(H2,272,351)(H2,273,352)(H2,274,353)(H2,275,354)(H,282,291)(H,283,292)(H,287,371)(H,288,373)(H,289,372)(H,290,374)(H,293,375)(H,294,356)(H,295,357)(H,296,358)(H,297,377)(H,298,378)(H,299,389)(H,300,395)(H,301,384)(H,302,406)(H,303,413)(H,304,407)(H,305,408)(H,306,376)(H,307,369)(H,308,379)(H,309,393)(H,310,390)(H,311,394)(H,312,401)(H,313,386)(H,314,385)(H,315,388)(H,316,396)(H,317,391)(H,318,380)(H,319,400)(H,320,381)(H,321,409)(H,322,403)(H,323,414)(H,324,387)(H,325,392)(H,326,382)(H,327,404)(H,328,410)(H,329,411)(H,330,355)(H,331,370)(H,332,398)(H,333,397)(H,334,412)(H,335,402)(H,336,383)(H,337,405)(H,338,399)(H,359,360)(H,361,362)(H,363,364)(H,365,366)(H,367,368)(H,416,417)(H4,276,277,284)(H4,278,279,285)(H4,280,281,286)/t137-,138-,139-,140+,141+,142+,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,208-,209-,210-,211-,212-,213-,214-,215-,216-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCFEDIXXNGUNL-RFKWWTKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NCC(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NCC(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)[C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C267H404N72O78S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

6063 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160337-95-1 | |

| Record name | Insulin glargine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160337951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Insulin glargine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00047 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 160337-95-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Plasmid Construction and Bacterial Expression

The synthesis of this compound begins with recombinant DNA technology. Researchers have developed the pPT-GI vector to express glargine insulin in Escherichia coli, incorporating modifications to the human insulin gene to introduce glycine at position A21 and extend the B-chain with two arginine residues. This vector utilizes a T7 promoter system for high-yield expression, with fermentation conducted in chemically defined media at 37°C. Post-induction, the this compound precursor accumulates in inclusion bodies, constituting ~30% of total cellular protein.

Inclusion Body Recovery and Refolding

Post-fermentation, cells are lysed via high-pressure homogenization, and inclusion bodies are isolated through centrifugation at 12,000×g for 20 minutes. The pellet undergoes sequential washes with 2M urea and 1% Triton X-100 to remove membrane contaminants. Refolding is achieved using a redox buffer system (2mM reduced glutathione, 0.2mM oxidized glutathione) at pH 10.5, with renaturation efficiency monitored via reverse-phase HPLC.

Enzymatic Conversion to Active this compound

The refolded proinsulin analog undergoes enzymatic processing using trypsin and carboxypeptidase B in a 1:50 enzyme-to-substrate ratio. Reaction conditions (pH 7.5, 25°C, 18 hours) ensure complete cleavage of the C-peptide and arginine extensions. Final purity is verified through MALDI-TOF mass spectrometry, confirming the molecular mass of 6,063 Da with <1.5% deamidation products.

Chemical Synthesis and Formulation Strategies

Glycerol-Mediated Dissolution Protocol

The CN104688678A patent details a novel dissolution method that reduces manufacturing time by 66% compared to traditional approaches. Key steps include:

-

Dissolving glycerol in 60-80% of final injection volume

-

Partitioning the glycerol solution into three fractions (3-4:5-6:2-1 ratio)

-

Sequential dissolution of this compound, metacresol, and zinc chloride in glycerol fractions

-

Acidification to pH 3.0-3.5 with 0.1M HCl for rapid API dissolution

This method eliminates surfactants while maintaining stability through zinc hexamer formation.

pH Adjustment and Stabilization

Post-dissolution, the formulation is adjusted to pH 4.0 using 0.1M NaOH, creating the optimal environment for subcutaneous precipitation. The final composition contains:

| Component | Concentration | Function |

|---|---|---|

| This compound | 100 IU/mL | Active pharmaceutical ingredient |

| Glycerol | 1.6% (w/v) | Tonicity modifier |

| Metacresol | 3.15 mg/mL | Antimicrobial preservative |

| Zinc chloride | 30 µg/mL | Hexamer stabilization |

This formulation maintains >95% monomeric insulin after 24 months at 2-8°C.

Downstream Purification Technologies

Chromatographic Purification

Modern purification workflows combine multiple chromatography modes:

Table 1: Chromatography Sequences for this compound Purification

Simulated moving bed chromatography has emerged as an alternative to batch RP-HPLC, increasing throughput by 40% while reducing solvent consumption.

Precipitation Techniques

Zinc chloride precipitation (30-50mM) effectively aggregates this compound hexamers while removing truncated peptides. Combined with pH adjustment to 5.5, this step achieves 99% monomer removal with <0.5% product loss.

Comparative Analysis of Manufacturing Methods

Table 2: Performance Metrics of Preparation Methods

| Method | Cycle Time | Related Substances | High-Molecular-Weight Proteins | Scalability |

|---|---|---|---|---|

| Traditional USP | 90 min | 1.8% | 0.9% | Moderate |

| Glycerol partitioning | 30 min | 0.4% | 0.2% | High |

| Recombinant (E. coli) | 72 hr | 1.2% | 0.3% | Industrial |

The glycerol partitioning method reduces process-related impurities by 78% compared to traditional approaches, primarily through minimized exposure to acidic conditions.

Stability and Formulation Challenges

Surfactant-Free Stabilization

Eliminating polysorbate 20 from the formulation requires precise control of:

-

Zinc-to-insulin molar ratio (3:1)

-

Glycerol concentration (1.4-1.8%)

Accelerated stability studies (40°C/75% RH, 6 months) show <5% increase in high-molecular-weight proteins under these conditions.

Container Compatibility

Type I glass vials coated with silicon dioxide demonstrate optimal adsorption characteristics, with <2% API loss after 36 months. Stopper extraction studies using fluoropolymer-coated bromobutyl rubber show undetectable levels of leachables (<0.1ppm).

Industrial Scalability Considerations

Fermentation Optimization

High-cell-density fed-batch fermentation achieves 25g/L this compound precursor through:

Chemical Reactions Analysis

Types of Reactions: Insulin glargine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Reduction: Reduction reactions can be carried out using reducing agents like dithiothreitol or sodium borohydride.

Major Products: The major products formed from these reactions include modified insulin analogs with altered pharmacokinetic and pharmacodynamic properties .

Scientific Research Applications

Indications and Usage

Insulin glargine is primarily indicated for:

- Type 1 Diabetes : It is used alongside rapid-acting insulins to manage blood glucose levels effectively. Patients with type 1 diabetes require both basal and bolus insulin to mimic physiological insulin secretion .

- Type 2 Diabetes : this compound is often initiated when oral antidiabetic medications fail to achieve adequate glycemic control. It can be used alone or in combination with other diabetes medications .

- Gestational Diabetes : Although not FDA-approved for use during pregnancy, this compound may be considered when lifestyle modifications are insufficient .

Pharmacokinetics and Mechanism of Action

The pharmacokinetic profile of this compound reveals a gradual absorption and a steady release of insulin over time, minimizing peaks in insulin levels that can lead to hypoglycemia. Studies have shown that it provides superior glycemic control compared to traditional insulins like NPH (Neutral Protamine Hagedorn) while reducing the incidence of nocturnal hypoglycemia .

Glycemic Control

Numerous clinical trials have demonstrated the efficacy of this compound in achieving target glycemic levels. For instance:

- A study comparing this compound with NPH showed that patients using this compound experienced a greater reduction in fasting plasma glucose levels (−2.2 mmol/L) and improved overall glycemic variability .

- In pediatric populations, this compound was found to provide comparable glycemic control to NPH while maintaining similar rates of hypoglycemia .

Weight Management

This compound has been associated with weight gain; however, this effect is generally modest. A long-term study reported an average weight gain of approximately 2 kg over 39 months among patients using this compound in combination with oral antidiabetic agents .

Case Study 1: Type 1 Diabetes Management

A patient with type 1 diabetes was transitioned from NPH insulin to this compound. Over six months, the patient achieved significant improvements in HbA1c levels (from 8.5% to 7.0%) and reported fewer hypoglycemic episodes during the night .

Case Study 2: Type 2 Diabetes Treatment

In another case involving a patient with uncontrolled type 2 diabetes on multiple oral medications, the introduction of this compound led to a reduction in HbA1c from 9.5% to 7.8% within three months, alongside improved fasting blood glucose levels . This highlights the effectiveness of this compound as an adjunct therapy when other medications fail.

Mechanism of Action

Insulin glargine exerts its effects by binding to the insulin receptor, a heterotetrameric protein consisting of two extracellular alpha units and two transmembrane beta units . Upon binding, it activates the receptor’s tyrosine kinase activity, leading to the phosphorylation of downstream signaling molecules . This activation promotes glucose uptake into cells, glycogen synthesis, and inhibition of hepatic glucose production . This compound also enhances protein synthesis and inhibits lipolysis and proteolysis .

Comparison with Similar Compounds

Insulin Degludec

- Efficacy: A 2022 systematic review found comparable HbA1c reductions between insulin glargine and insulin degludec. However, insulin degludec demonstrated a marginally lower risk of nocturnal hypoglycemia (rate ratio: 0.89; 95% CI: 0.79–1.00) in type 1 diabetes .

- Pharmacokinetics : Insulin degludec has a longer half-life (~25 hours) than glargine (~12 hours), but both provide 24-hour coverage. Glargine 300 U/mL (Gla-300) shows flatter PK/PD profiles than glargine 100 U/mL (Gla-100), comparable to degludec’s stability .

NPH Insulin

- Efficacy: this compound and NPH achieve similar HbA1c reductions (e.g., 6.96% vs. 6.97% in one study). However, glargine is associated with 25% more patients reaching target HbA1c without nocturnal hypoglycemia (p<0.05) .

- Hypoglycemia Risk: Glargine reduces nocturnal hypoglycemia by 21–41% compared to NPH. In type 2 diabetes, switching to glargine lowered nocturnal hypoglycemia from 35.5% to 26.5% (p=0.0136) .

- PK/PD Consistency : Glargine exhibits 30–50% less variability in glucose infusion rate (GIR) over 24 hours compared to NPH, ensuring more predictable glycemic control .

Insulin Ultralente

- Duration of Action : Ultralente has a later and less consistent activity peak (average GIR-Tmax: 12.5 hours) compared to glargine (11.5 hours) and NPH (9.5 hours).

- Variability : Ultralente shows threefold higher variability in GIR-t50% (time to 50% glucose-lowering effect) compared to glargine and NPH, making it less reliable .

Comparison with Biosimilars

Biosimilars like MYL-1501D (Semglee®) and LY2963016 have demonstrated equivalence to originator glargine (Lantus®):

- Efficacy : In type 1 diabetes, MYL-1501D showed similar HbA1c reductions (Δ: -0.02%; 95% CI: -0.15–0.11) and time-in-range metrics .

- Immunogenicity: No differences in treatment-emergent anti-drug antibodies (TEAR) were observed between biosimilars and originator glargine after switching .

- PK/PD : A 2022 clamp study confirmed biosimilar glargine matched the originator in AUC0–24h (geometric mean ratio: 99.4%; 90% CI: 93.7–105.5) and GIR profiles .

Intra-Class Comparisons: Gla-300 vs. Gla-100

- Glycemic Control : Gla-300 provides more stable 24-hour glucose levels than Gla-100, with lower day-to-day variability (e.g., 20% lower within-subject variability in fasting glucose) .

- Hypoglycemia: Gla-300 reduces nocturnal hypoglycemia risk by 30% in high-risk patients (e.g., those with renal impairment) compared to Gla-100 .

- Dosing : Gla-300 requires 10–18% higher doses than Gla-100 to achieve similar HbA1c targets, likely due to delayed absorption .

Cancer Risk

A meta-analysis of 12 studies found this compound associated with a 19% lower odds of overall cancer vs. non-glargine insulins (OR: 0.81; 95% CI: 0.72–0.92). No increased risk was observed for breast, prostate, or lung cancers .

Cost-Effectiveness and Real-World Use

Biosimilar glargine adoption could reduce healthcare costs by 15–30% while maintaining efficacy. Real-world studies show similar hospitalization rates between originator and biosimilar users .

Biological Activity

Insulin glargine, a long-acting insulin analog, is widely used in the management of diabetes mellitus. Its unique structure and pharmacological properties contribute to its effectiveness in glycemic control. This article delves into the biological activity of this compound, focusing on its receptor interactions, metabolic pathways, and clinical implications.

Structural Characteristics

This compound differs from human insulin by two modifications:

- Substitution : The asparagine at position 21 of the A chain is replaced with glycine.

- Extension : The B chain is extended by two arginine residues at the carboxy-terminal end.

These changes result in a shift of the isoelectric point from pH 5.4 to 6.7, which affects its solubility and pharmacokinetics. After subcutaneous injection, this compound precipitates at the injection site due to its low solubility at physiological pH, leading to a slow release into circulation .

Metabolism and Pharmacodynamics

Upon administration, this compound is metabolized into two main active metabolites:

- M1 ([Gly A21]insulin)

- M2 ([Gly A21, des-Thr B30]insulin)

Research indicates that these metabolites have a reduced affinity for insulin-like growth factor 1 receptor (IGF-1R) compared to this compound itself, which suggests a lower potential for mitogenic activity while maintaining effective glycemic control . In vitro studies have shown that this compound exhibits a higher affinity for IGF-1R than human insulin, leading to concerns about its mitogenic potential in certain cell types .

Biological Activity and Receptor Binding

The biological activity of this compound can be summarized as follows:

| Activity | This compound | Human Insulin | M1 Metabolite | M2 Metabolite |

|---|---|---|---|---|

| Affinity for IR-A | Higher | Baseline | Lower | Lower |

| Affinity for IGF-1R | Higher (1.4x - 12x) | Baseline | Significantly lower | Significantly lower |

| Mitogenic Activity | Moderate | Low | Low | Low |

| Glycemic Control | Effective | Effective | Effective | Effective |

This compound acts as a full agonist of the insulin receptor (IR), demonstrating similar glucose-lowering effects compared to human insulin but with a prolonged action profile due to its unique pharmacokinetics .

Clinical Studies and Case Reports

Clinical studies have consistently demonstrated the efficacy of this compound in achieving glycemic targets with a lower incidence of hypoglycemia compared to NPH insulin. For instance:

- A study published in Diabetologia reported that patients using this compound experienced fewer hypoglycemic events while maintaining similar glycemic control compared to those using NPH .

- Another clinical trial highlighted that when used as an add-on therapy in type 2 diabetes patients, this compound significantly improved HbA1c levels without increasing the risk of hypoglycemia .

Safety Profile and Long-term Effects

Long-term studies have evaluated the safety profile of this compound. A two-year carcinogenicity study in rats showed no significant tumor-promoting activity associated with the compound, suggesting a favorable safety profile for chronic use . However, ongoing surveillance is necessary to monitor any potential long-term effects related to IGF-1R activation.

Q & A

Q. Why do real-world studies show divergent glycemic outcomes compared to RCTs when switching to glargine?

- Critical Analysis : Observational studies (e.g., REALIE) often lack randomization and adjustment for confounding factors like prior insulin duration. The absence of propensity score matching in smaller cohorts (n < 500) may inflate efficacy estimates. To resolve contradictions, perform meta-regression analyzing study design (RCT vs. observational) as a moderator .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.